molecular formula C12H9ClN2O B1682265 VU 0364770 CAS No. 61350-00-3

VU 0364770

Cat. No.: B1682265
CAS No.: 61350-00-3
M. Wt: 232.66 g/mol
InChI Key: SUYUTNCKIOLMAJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

VU 0364770 plays a significant role in biochemical reactions. It interacts with the mGlu4 receptor, exhibiting EC50s of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 receptor . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM . Furthermore, this compound possesses activity at MAO with Ki values of 8.5 and 0.72 μM for human MAO-A and human MAO-B, respectively .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGlu4 receptors. It acts as a potent PAM of multiple signaling pathways, enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It also exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent PAM that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound potentiates the motor stimulant effect of a subthreshold l-DOPA dose in certain behavioural tests .

Metabolic Pathways

It is known to interact with mGlu4 receptors and MAO .

Preparation Methods

The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

VU 0364770 undergoes various chemical reactions, including:

Scientific Research Applications

VU 0364770 has a wide range of scientific research applications:

Comparison with Similar Compounds

VU 0364770 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu4. Similar compounds include:

Properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356877
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61350-00-3
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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